4,6-Dichloro-2-hydrazino-1,3-benzothiazole
CAS No.: 80945-78-4
Cat. No.: VC8137974
Molecular Formula: C7H5Cl2N3S
Molecular Weight: 234.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80945-78-4 |
|---|---|
| Molecular Formula | C7H5Cl2N3S |
| Molecular Weight | 234.11 g/mol |
| IUPAC Name | (4,6-dichloro-1,3-benzothiazol-2-yl)hydrazine |
| Standard InChI | InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | PSWGGTWZGYTYGO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 4,6-dichloro-2-hydrazinyl-1,3-benzothiazole. Its structure consists of a bicyclic framework comprising a benzene ring fused to a thiazole moiety, with chlorine substituents at positions 4 and 6 and a hydrazine group (-NH-NH) at position 2 (Figure 1). The presence of electron-withdrawing chlorine atoms and the nucleophilic hydrazine group creates a polarized electronic environment, influencing its reactivity and interaction with biological targets .
Key Structural Attributes:
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Benzothiazole Core: Enhances planarity and aromaticity, facilitating π-π stacking interactions.
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Chlorine Substituents: Increase electrophilicity and improve metabolic stability.
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Hydrazine Functional Group: Enables condensation reactions and metal coordination .
Spectral Characterization
FT-IR Analysis:
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N-H stretching vibrations at 3,300–3,400 cm.
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C-Cl stretches observed at 550–650 cm.
H NMR (DMSO-):
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Hydrazine protons resonate as broad singlets at δ 4.97–5.11 ppm.
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Aromatic protons appear as doublets (δ 7.08–7.55 ppm) and multiplets due to coupling with adjacent chlorine atoms .
Mass Spectrometry:
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 4,6-dichloro-2-hydrazino-1,3-benzothiazole typically involves a diazo-coupling strategy:
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Diazotization:
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Reduction:
Reaction Scheme:
Industrial-Scale Production
Industrial protocols emphasize green chemistry principles:
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Solvent Recycling: Ethanol/water mixtures reduce waste.
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Continuous Flow Reactors: Enhance reaction efficiency and safety.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| Solubility | DMSO > Ethanol > Water |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Stability | Stable at 20°C (2 years) |
Reactivity Profile
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Nucleophilic Substitution: Hydrazine group reacts with carbonyl compounds (e.g., ketones, aldehydes).
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Oxidation: Forms triazolo-benzothiazoles under acidic conditions .
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Metal Coordination: Binds to transition metals (e.g., Cu, Fe) via N and S donors .
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
4,6-Dichloro-2-hydrazino-1,3-benzothiazole derivatives exhibit broad-spectrum activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5–2.0 |
| Escherichia coli | 1.0–4.0 |
| Candida albicans | 2.5–5.0 |
Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action .
Anticancer Activity
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In Vitro Cytotoxicity: IC values of 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Apoptosis Induction: Activates caspase-3/7 pathways and disrupts mitochondrial membrane potential .
Agrochemical Applications
Herbicidal Activity
Derivatives such as tricyclazole (a rice blast fungicide) are synthesized via cyclization with formic acid:
Field Efficacy: 85–90% reduction in Magnaporthe oryzae infection at 100 ppm .
Environmental Remediation
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Pollutant Degradation: Catalyzes Fenton-like reactions for pesticide breakdown.
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Heavy Metal Chelation: Removes Cu and Pb from wastewater (efficiency > 90%).
Future Perspectives
Drug Development
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Targeted Therapies: Hybrid molecules incorporating benzothiazole and hydrazine motifs show promise against multidrug-resistant tuberculosis (MIC: 0.25 µg/mL) .
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Prodrug Design: pH-sensitive derivatives for tumor-specific drug release.
Sustainable Synthesis
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